molecular formula C12H15NO4 B14416794 2,2'-[(3,5-Dimethylphenyl)azanediyl]diacetic acid CAS No. 82543-48-4

2,2'-[(3,5-Dimethylphenyl)azanediyl]diacetic acid

Cat. No.: B14416794
CAS No.: 82543-48-4
M. Wt: 237.25 g/mol
InChI Key: IVMJSWWXTQKQNL-UHFFFAOYSA-N
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Description

2,2’-[(3,5-Dimethylphenyl)azanediyl]diacetic acid is a chemical compound with the molecular formula C12H15NO4. It is known for its unique structure, which includes a dimethylphenyl group attached to an azanediyl diacetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[(3,5-Dimethylphenyl)azanediyl]diacetic acid typically involves the reaction of 3,5-dimethylaniline with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group of 3,5-dimethylaniline attacks the carbon atom of chloroacetic acid, resulting in the formation of the desired product. The reaction is usually carried out in an aqueous medium with a base such as sodium hydroxide to facilitate the nucleophilic attack .

Industrial Production Methods

Industrial production of 2,2’-[(3,5-Dimethylphenyl)azanediyl]diacetic acid may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to ensure the high purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,2’-[(3,5-Dimethylphenyl)azanediyl]diacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2’-[(3,5-Dimethylphenyl)azanediyl]diacetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,2’-[(3,5-Dimethylphenyl)azanediyl]diacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors and signaling pathways, modulating various biological processes .

Comparison with Similar Compounds

Properties

CAS No.

82543-48-4

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

2-[N-(carboxymethyl)-3,5-dimethylanilino]acetic acid

InChI

InChI=1S/C12H15NO4/c1-8-3-9(2)5-10(4-8)13(6-11(14)15)7-12(16)17/h3-5H,6-7H2,1-2H3,(H,14,15)(H,16,17)

InChI Key

IVMJSWWXTQKQNL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N(CC(=O)O)CC(=O)O)C

Origin of Product

United States

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